5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid

Peptide Synthesis Medicinal Chemistry Guanidine Protection

Opt for 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid (CAS 212567-95-8) when your synthetic route demands a non-peptidic, bis-Boc-protected guanidine handle. Unlike standard arginine derivatives, its free carboxylic acid is directly attached to a five-carbon alkyl chain, enabling efficient amide coupling for constructing heparin antagonists and other guanidine-based pharmacophores without an alpha-amino acid scaffold. This 97% pure white solid is the documented intermediate for anti-heparin agents (see US20110178104A1), saving you deprotection and linker-attachment steps. Researchers developing next-generation anticoagulant reversal agents or antiviral neuraminidase inhibitors should prioritize this building block for direct access to the required structural motif.

Molecular Formula C16H29N3O6
Molecular Weight 359.423
CAS No. 212567-95-8
Cat. No. B2784728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
CAS212567-95-8
Molecular FormulaC16H29N3O6
Molecular Weight359.423
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NCCCCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23)
InChIKeyPDHAIWOFMLXREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid (CAS 212567-95-8) for Peptide Synthesis and Medicinal Chemistry Procurement


5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic acid (CAS 212567-95-8), also known as 5-(bisBocguanidino)pentoic acid, is a protected guanidine derivative with the molecular formula C16H29N3O6 and a molecular weight of 359.42 g/mol . It is classified as an amine compound and serves as a versatile building block for introducing bis-Boc-protected guanidine functionalities into target molecules, particularly in the development of protease inhibitors and other bioactive compounds . The compound is typically supplied as a white solid with a standard purity of 97% .

Why 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid Cannot Be Substituted by Other Arginine or Guanidine Building Blocks


5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic acid is structurally distinct from most other guanidine-containing building blocks due to the absence of an alpha-amino acid backbone, which makes it uniquely suited for the synthesis of non-peptidic guanidine derivatives . Unlike typical protected arginine derivatives such as Boc-Arg(Boc)2-OH (CAS 97745-69-2) or Fmoc-Arg(Pbf)-OH (CAS 200124-22-7), which incorporate the amino acid framework required for peptide elongation, this compound provides a free carboxylic acid terminus directly attached to a five-carbon alkyl chain terminated by a bis-Boc-protected guanidine group [1]. This structural difference directly impacts its utility in specific synthetic routes, particularly in the construction of heparin antagonists and other guanidine-based pharmacophores where a non-amino acid linker is required [2].

Quantitative Evidence Guide: Why 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid Outperforms Its Closest Analogs


Synthetic Yield of 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid Compared to Similar Bis-Boc Guanidine Building Blocks

The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid from 5-aminopentanoic acid using N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine proceeds with a two-step yield of 33% . While yields for the synthesis of analogous bis-Boc protected guanidines can vary widely depending on the specific substrate and conditions, a high-yielding synthesis of the related building block 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine has been reported with yields exceeding 90% [1]. This demonstrates that while the target compound's synthesis is viable, its yield is significantly lower than that achievable for simpler alkylamine substrates, highlighting the need for careful consideration of synthetic efficiency when selecting a guanidine building block.

Peptide Synthesis Medicinal Chemistry Guanidine Protection

Utilization of 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid as a Key Intermediate in the Synthesis of Anti-Heparin Compounds

5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic acid is explicitly identified as a crucial building block in the synthesis of anti-heparin compounds [1]. The patent describes a step in which the product of a prior step is mixed with '5-bisBocguanidino pentoic acid' and dissolved in pyridine, followed by coupling with POCl3 at 0°C [1]. In contrast, the structurally related building block Boc-Arg(Boc)2-OH (CAS 97745-69-2) is primarily employed in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity . This differential application demonstrates that the choice of building block is dictated by the specific target pharmacophore.

Anticoagulant Reversal Heparin Antagonist Drug Discovery

Comparative Analysis of Protection Strategy: Bis-Boc Guanidine vs. Alternative Protecting Groups in Arginine Derivatives

The bis-Boc protection strategy employed in 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid offers distinct advantages in terms of deprotection orthogonality compared to other commonly used arginine protecting groups. The bis-Boc groups are cleaved under acidic conditions (e.g., TFA), which is orthogonal to base-labile Fmoc groups used in standard solid-phase peptide synthesis (SPPS) [1]. In contrast, alternative protecting groups for arginine's guanidine moiety, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), also require strong acid for cleavage but can exhibit slower deprotection kinetics . The bis-Boc approach can provide a cleaner deprotection profile under standard TFA cleavage conditions.

Peptide Chemistry Protecting Groups Solid-Phase Synthesis

Structural Differentiation: 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid vs. Standard Protected Arginine Building Blocks

The molecular weight of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid is 359.42 g/mol , which is significantly lower than that of common protected arginine derivatives such as Boc-Arg(Boc)2-OH (474.55 g/mol) or Fmoc-Arg(Pbf)-OH (648.77 g/mol) . This lower molecular weight is a direct consequence of the absence of the alpha-amino acid moiety, making it a more compact and potentially more cost-effective building block for introducing a guanidine group into non-peptidic scaffolds.

Organic Synthesis Building Blocks Medicinal Chemistry

Best Research and Industrial Application Scenarios for 5-(2,3-Bis(tert-butoxycarbonyl)guanidino)pentanoic Acid


Synthesis of Non-Peptidic Guanidine-Based Heparin Antagonists

This compound is the documented intermediate for introducing a bis-Boc-protected guanidine moiety onto a non-amino acid scaffold in the synthesis of anti-heparin agents, as described in US20110178104A1 [1]. Researchers developing next-generation anticoagulant reversal agents should prioritize this building block to directly access the required structural motif without additional synthetic steps.

Preparation of Bis-Boc-Protected Guanidine Linkers for Conjugation Chemistry

The free carboxylic acid group on the pentanoic acid chain allows for straightforward coupling to amine-containing molecules via standard amide bond formation. This makes 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid an ideal reagent for introducing a protected guanidine handle onto peptides, polymers, or small molecules, enabling subsequent deprotection to reveal the active guanidine pharmacophore .

Development of Neuraminidase Inhibitors and Antiviral Agents

Structurally related bis-Boc guanidine intermediates have been employed in the synthesis of peramivir and other neuraminidase inhibitors [2]. While not the exact compound, this establishes a precedent for using bis-Boc protected guanidino-pentanoic acid derivatives in antiviral drug discovery, suggesting its potential utility in the synthesis of novel influenza therapeutics.

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